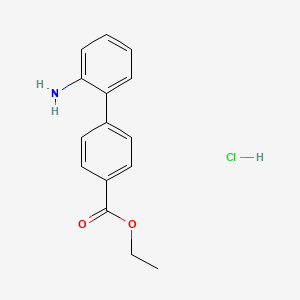

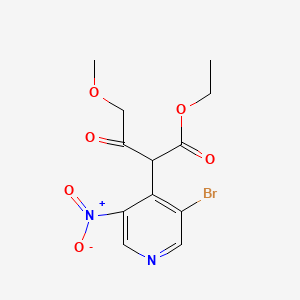

![molecular formula C8H3F3N4 B1431567 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile CAS No. 1440512-63-9](/img/structure/B1431567.png)

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile

Overview

Description

“3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile” is a chemical compound that is part of the 1,2,4-triazoles class . These compounds, especially those substituted with trifluoromethyl, have found extensive applications in various fields such as pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .

Synthesis Analysis

The synthesis of 3-trifluoromethyl-1,2,4-triazoles, which includes our compound of interest, has been developed using readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as starting materials . This multi-component reaction features a broad substrate scope, high efficiency, and scalability .Molecular Structure Analysis

The molecular structure of “3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile” can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving “3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile” are part of a broader class of reactions involving 1,2,4-triazoles . These reactions are typically multi-component and involve the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile” can be determined using various techniques. For example, the melting point can be determined experimentally . Additionally, the compound’s 1H-NMR and 13C-NMR spectra can provide valuable information about its structure .Scientific Research Applications

Antidiabetic Activity

This compound is a key pharmacophore in sitagliptin phosphate , a drug used for treating type II diabetes mellitus. Its role in managing blood sugar levels makes it significant in antidiabetic drug discovery programs .

Anti-platelet Aggregation

Triazolo[4,3-a]pyrazine derivatives exhibit anti-platelet aggregation properties. This application is crucial for developing treatments that prevent blood clots, which can lead to strokes and heart attacks .

Antifungal Properties

These derivatives are also known for their antifungal activities, making them potential candidates for treating fungal infections .

Antibacterial Activity

The antibacterial properties of triazolo[4,3-a]pyrazine derivatives are important for creating new antibiotics to combat bacterial infections .

Anti-malarial Effects

The compound has shown potential in anti-malarial drug development, which is vital for addressing malaria, a major global health issue .

Anti-tubercular Activity

Given the ongoing challenge of tuberculosis, the anti-tubercular properties of these derivatives are significant in the search for more effective treatments .

Anticonvulsant Properties

The anticonvulsant effects of triazolo[4,3-a]pyrazine derivatives make them important in the development of medications for seizure disorders .

Anticancer Potential

Some derivatives have been evaluated against cancer cell lines and c-Met kinase, indicating their potential use in cancer therapy .

Future Directions

The future directions for the study and application of “3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile” and similar compounds are promising. Given their broad-spectrum pharmaceutical activity, there is an opportunity for further study towards the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .

Mechanism of Action

Target of Action

It’s known that 1,2,4-triazoles, especially trifluoromethyl-substituted 1,2,4-triazoles, have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . For instance, some trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .

Mode of Action

The presence of a trifluoromethyl group in similar compounds is known to significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .

Biochemical Pathways

The broad-spectrum pharmaceutical activity of similar trifluoromethyl-1,2,4-triazole compounds suggests that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have shown significant inhibitory activity against various cancer cell lines and potential activity against bacterial and fungal strains .

Action Environment

The synthesis of similar compounds has been achieved under mild reaction conditions , suggesting that they may be stable under a variety of environmental conditions.

properties

IUPAC Name |

3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N4/c9-8(10,11)7-14-13-6-3-1-2-5(4-12)15(6)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJFSPOSWDRMEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C(=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

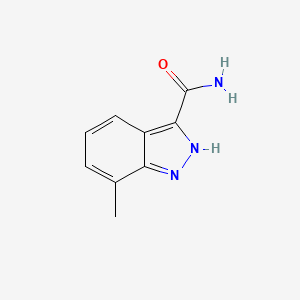

![3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1431488.png)

![2-(p-Tolyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1431499.png)

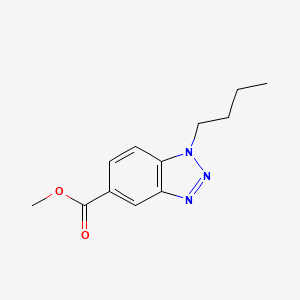

![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride](/img/structure/B1431500.png)

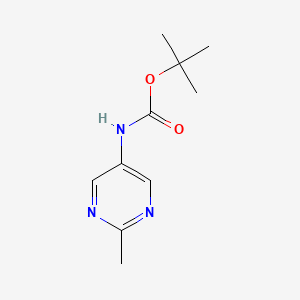

![Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1431505.png)